

validation of CM4620's selectivity for Orai1 over Orai2

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Compound of Interest

Compound Name: MRS4620
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CM4620: A Comparative Analysis of Orai1 Selectivity

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This guide provides a detailed comparison of CM4620's selectivity for the Orai1 ion channel over its homolog Orai2, benchmarked against other known Orai inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of CM4620 for applications targeting Orai1-mediated store-operated calcium entry (SOCE).

Executive Summary

CM4620 is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for cellular calcium signaling.^{[1][2][3]} The pore-forming unit of the CRAC channel is the Orai protein, with Orai1 being the most extensively studied isoform. CM4620 demonstrates a significant selective inhibitory action on Orai1 over Orai2, a key characteristic for targeted therapeutic strategies. Experimental data consistently show that CM4620 is approximately 7.5-fold more potent at inhibiting Orai1/STIM1-mediated calcium currents compared to those mediated by Orai2/STIM1.^{[2][4][5]} This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window for Orai1-targeted treatments.

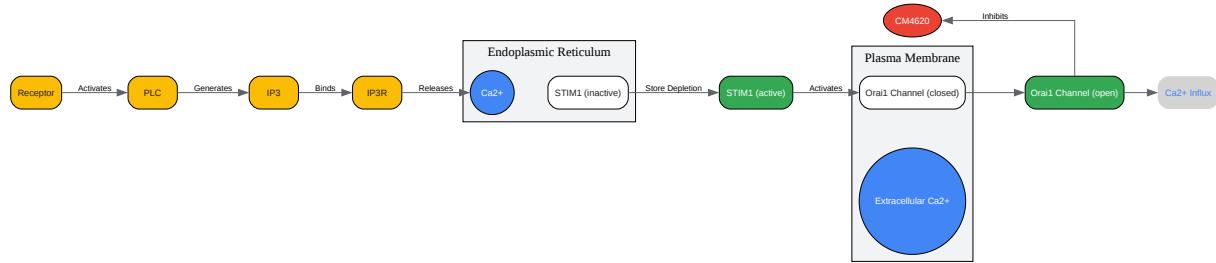
Comparative Selectivity of Orai Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 and other notable Orai inhibitors against Orai1- and Orai2-mediated currents. The data has been compiled from various in vitro studies, primarily utilizing HEK-293 cells co-expressing STIM1 with either Orai1 or Orai2.

Compound	Orai1 IC50 (nM)	Orai2 IC50 (nM)	Selectivity (Orai2 IC50 / Orai1 IC50)
CM4620	~120[2][4][5]	~900[2][4]	~7.5
GSK-7975A	Substantially inhibits	Substantially inhibits	Partial inhibition of Orai3[6][7]
BTP2	Substantially inhibits	Substantially inhibits	Partial inhibition of Orai3[6][7][8]
Synta66	Inhibits	Potentiates	No effect on Orai3[6][7][8]

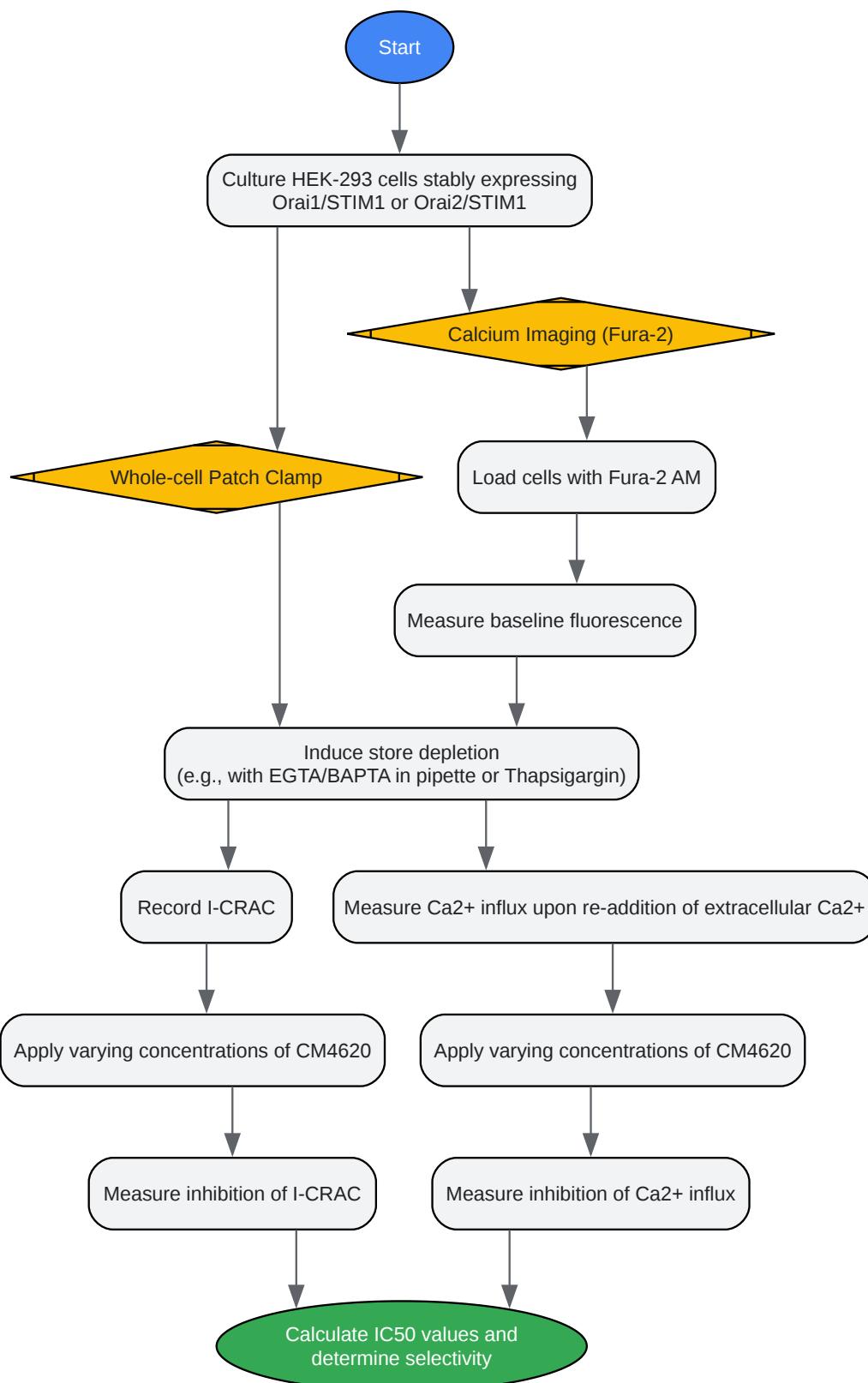
Signaling Pathway and Experimental Workflow

To understand the context of CM4620's action, it is important to visualize the Orai1 signaling pathway and the experimental workflow used to determine its selectivity.



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Orai1 Signaling Pathway and CM4620 Inhibition.

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Workflow for Determining Orai1/Orai2 Selectivity.

Experimental Protocols

The determination of CM4620's selectivity for Orai1 over Orai2 is primarily achieved through electrophysiological and calcium imaging assays. Below are detailed methodologies for these key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents (I-CRAC) through Orai channels.

- Cell Lines: Human Embryonic Kidney (HEK-293) cells stably co-expressing human STIM1 with either human Orai1 or human Orai2 are used.
- Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
- Electrophysiological Recording:
 - Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
 - Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
 - Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
 - Internal Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 HEPES, 20 EGTA (or BAPTA) to chelate intracellular calcium and passively deplete endoplasmic reticulum stores, thereby activating STIM1 and Orai channels (pH 7.2 with CsOH).
 - Procedure:

- After establishing the whole-cell configuration, the cell is held at a holding potential of 0 mV.
- Voltage ramps from -100 mV to +100 mV are applied every 2-5 seconds to elicit the characteristic inwardly rectifying I-CRAC.
- Once a stable I-CRAC is established, the external solution containing various concentrations of CM4620 is perfused over the cell.
- The inhibition of the current at a negative potential (e.g., -80 mV) is measured at steady state for each concentration.

- Data Analysis:
 - The percentage of current inhibition is plotted against the logarithm of the CM4620 concentration.
 - The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
 - The selectivity is calculated as the ratio of the IC50 for Orai2 to the IC50 for Orai1.

Ratiometric Calcium Imaging

This method measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium influx.

- Cell Lines and Culture: As described for the patch-clamp electrophysiology.
- Procedure:
 - Cells are plated on glass-bottom dishes.
 - Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 μ M) in a physiological salt solution for 30-60 minutes at room temperature.
 - After washing to remove excess dye, the dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.

- Store Depletion: Endoplasmic reticulum calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1-2 μ M), in a calcium-free external solution.
- Calcium Influx: After store depletion is complete (indicated by a transient rise in intracellular calcium followed by a return to baseline), calcium is re-introduced into the external solution (e.g., 2 mM CaCl₂) to initiate store-operated calcium entry (SOCE).
- Inhibitor Application: Different concentrations of CM4620 are pre-incubated with the cells before the re-addition of extracellular calcium.

- Data Analysis:
 - The Fura-2 fluorescence ratio (e.g., 340 nm/380 nm excitation) is measured over time.
 - The rate of rise or the peak of the calcium influx signal after calcium re-addition is quantified.
 - The percentage of inhibition of the calcium influx for each CM4620 concentration is calculated relative to the vehicle control.
 - The IC₅₀ is determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

The available data robustly supports the conclusion that CM4620 is a selective inhibitor of Orai1-mediated calcium entry over Orai2. This selectivity, quantified by an approximate 7.5-fold difference in IC₅₀ values, positions CM4620 as a valuable tool for both basic research into the specific roles of Orai1 and for the development of targeted therapeutics for diseases driven by aberrant Orai1 channel activity. The detailed protocols provided herein offer a standardized framework for the validation and comparison of Orai channel inhibitors.

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